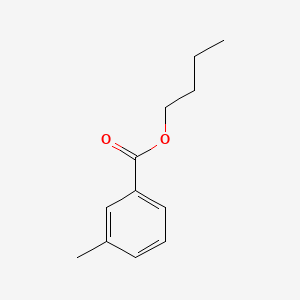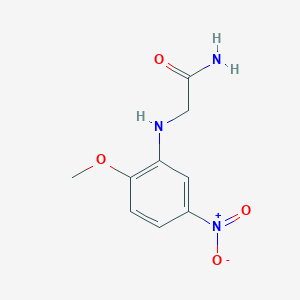
N-Fmoc-N-benzyl-L-alanine
Overview
Description
N-Fmoc-N-benzyl-L-alanine is a derivative of alanine, an amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The fluorenylmethoxycarbonyl (Fmoc) group is a common protective group used in solid-phase peptide synthesis.
Mechanism of Action
Target of Action
It is known that this compound is an alanine derivative , which suggests that it may interact with biological systems in a similar manner to other alanine derivatives.
Mode of Action
It is known that this compound is used in peptide synthesis , suggesting that it may interact with peptide chains or influence their formation.
Biochemical Pathways
Given its role in peptide synthesis , it is likely that this compound influences the formation and function of peptides, which are involved in numerous biochemical pathways.
Result of Action
Given its role in peptide synthesis , it is likely that this compound influences the structure and function of peptides within cells.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-benzyl-L-alanine typically involves the protection of the amino group of L-alanine with the Fmoc groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The purity of the final product is ensured through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N-benzyl-L-alanine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can remove the protective groups, revealing the free amino acid.
Substitution: The benzyl and Fmoc groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like trifluoroacetic acid (TFA) for removing the Fmoc group.
Major Products
The major products formed from these reactions include the free amino acid, oxidized derivatives, and substituted compounds depending on the reaction conditions .
Scientific Research Applications
N-Fmoc-N-benzyl-L-alanine has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine: Similar in structure but lacks the benzyl group.
Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate: Another protected amino acid with a similar protective group but different side chain.
Uniqueness
N-Fmoc-N-benzyl-L-alanine is unique due to the presence of both the Fmoc and benzyl protective groups. This dual protection allows for more controlled and selective reactions during peptide synthesis, making it a valuable tool in the construction of complex peptides .
Properties
IUPAC Name |
(2S)-2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-17(24(27)28)26(15-18-9-3-2-4-10-18)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKHZGPQOFFBR-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20791564 | |
| Record name | N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20791564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672917-68-9 | |
| Record name | N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20791564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-(4-{[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]amino}phenyl)acetamide](/img/structure/B1659612.png)

![ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate](/img/structure/B1659622.png)

![1-[(4-Methylanilino)methyl]naphthalen-2-ol](/img/structure/B1659624.png)

![1,3-Bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]urea](/img/structure/B1659627.png)
![1-[(Z)-furan-2-ylmethylideneamino]-3-[(E)-furan-2-ylmethylideneamino]urea](/img/structure/B1659628.png)
![1,3-Bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]urea](/img/structure/B1659629.png)


![4-(6-Chloro-benzo[1,3]dioxol-5-ylmethylene)-2-phenyl-4H-oxazol-5-one](/img/structure/B1659632.png)


